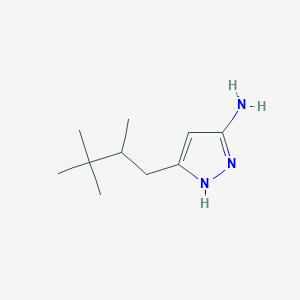

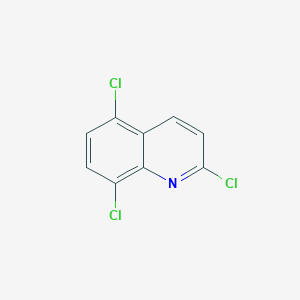

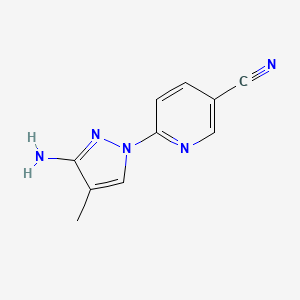

![molecular formula C13H17FN2O B1528796 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one CAS No. 1404957-26-1](/img/structure/B1528796.png)

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one

Overview

Description

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one, also known as FEP, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology. FEP has been studied for its potential to act as an agonist or antagonist on certain receptors in the body, as well as its ability to interact with other molecules. We will also discuss the various future directions in which FEP can be used.

Scientific Research Applications

1. Iodophor-Catalyzed Disulfenylation of Amino Naphthalenes

- Summary of Application: This research involves the iodophor-catalyzed direct disulfenylation of amino naphthalenes with aryl sulfonyl hydrazines . The resulting aryl sulfides have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .

- Methods of Application: The reaction conditions are simple (metal-free, water as the solvent, under air), the sulfur reagent is odorless and easily available, and the substrate scope is broad .

- Results: A series of aryl sulfides were obtained in moderate to excellent yields .

2. Synthesis of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile

- Summary of Application: This compound was synthesized for its potential cytotoxic activity against different human cancer cell lines .

- Methods of Application: The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Results: The synthesized β-enaminonitrile showed promising cytotoxic activities against the three cancer cell lines .

3. Synthesis of Antidepressant Molecules

- Summary of Application: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .

- Results: The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .

4. Synthesis of 1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2 H

- Summary of Application: This compound was synthesized for potential use in various applications .

- Methods of Application: The synthesis was carried out by column chromatography with petroleum ether/ethyl acetate 9:1 to afford an orange resin .

- Results: The resulting product was an orange resin .

5. Synthesis of Antiviral Agents

- Summary of Application: The synthesis of antiviral agents through metal-catalyzed reactions is an important field of medicinal chemistry . Key structural motifs included in antiviral drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .

- Results: The development of novel antiviral agents is a significant area of study in the discipline .

6. Enzymatic Synthesis of Fluorinated Compounds

- Summary of Application: Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods of Application: The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results: Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

properties

IUPAC Name |

3-amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGNPJNCJOZJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

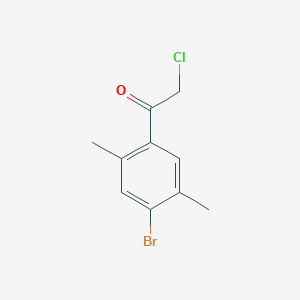

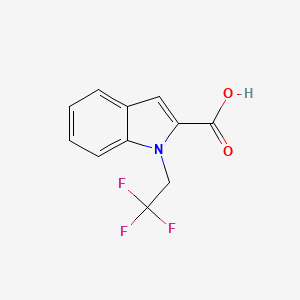

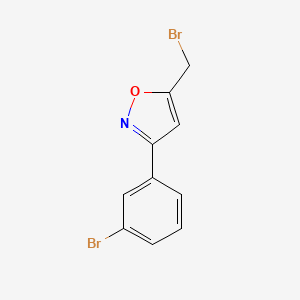

![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)

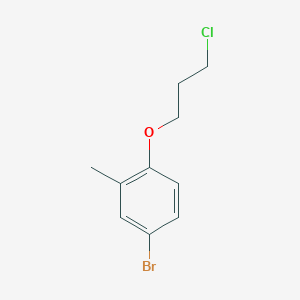

![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)